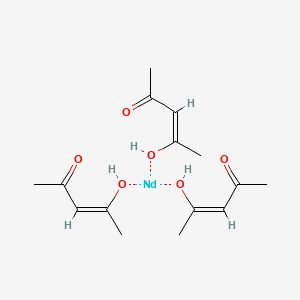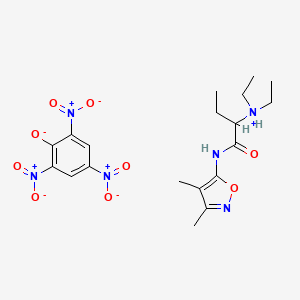![molecular formula C16H11F3N2O2 B13791201 4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring, which is further connected to a benzoic acid methyl ester moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester typically involves a multi-step process. One common method includes the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperatures . This reaction can be catalyzed using solid support catalysts such as aluminum oxide or titanium tetrachloride . Another approach involves the use of microwave irradiation to facilitate the condensation reaction, which offers the advantages of being solvent- and catalyst-free, environmentally benign, and providing high yields .
Analyse Chemischer Reaktionen
4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group and the ester moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The imidazo[1,2-a]pyridine core is known to interact with nucleic acids and proteins, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprinone: A heart-failure drug.
The uniqueness of 4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H11F3N2O2 |
|---|---|
Molekulargewicht |
320.27 g/mol |
IUPAC-Name |
methyl 4-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)11-4-2-10(3-5-11)13-9-21-7-6-12(16(17,18)19)8-14(21)20-13/h2-9H,1H3 |
InChI-Schlüssel |
IAULBTDPFGHGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)


